5-(1H-imidazol-2-yl)-2-methylaniline

Catalog No.
S3024100
CAS No.
1126367-12-1
M.F
C10H11N3
M. Wt
173.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-imidazol-2-yl)-2-methylaniline

CAS Number

1126367-12-1

Product Name

5-(1H-imidazol-2-yl)-2-methylaniline

IUPAC Name

5-(1H-imidazol-2-yl)-2-methylaniline

Molecular Formula

C10H11N3

Molecular Weight

173.219

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

NYAINBAPCOOXTC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)N

Solubility

not available

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: In organic synthesis, 5-(1H-imidazol-2-yl)-2-methylaniline serves as a versatile reactant for synthesizing imidazole derivatives, which are crucial in constructing complex organic molecules. Methods of Application:

    Synthesis: Utilizing this compound as a nucleophilic reagent to form covalent bonds with electrophiles.

    Experimental Conditions: Reactions often require controlled temperatures and solvent systems to optimize yields.

    Yield: The efficiency of the reactions is measured by the yield of desired products, which varies based on reaction conditions.

    Analysis: Products are typically analyzed using NMR, IR, and mass spectrometry.

Biochemistry

Scientific Field: Biochemistry Application Summary: This compound is instrumental in the study of enzyme mechanisms and metabolic pathways involving imidazole rings. Methods of Application:

Pharmacology

Scientific Field: Pharmacology Application Summary: It’s used to develop new therapeutic agents, given its structural similarity to biologically active imidazoles. Methods of Application:

    Drug Synthesis: As a precursor in the synthesis of potential pharmacological agents.

    Biological Testing: In vitro assays to test biological activity.

    Biological Activity: Assays reveal potential therapeutic effects against various diseases.

    Drug Development: Promising compounds may enter further stages of drug development.

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: The compound is a building block for creating new drugs, especially those targeting diseases related to the imidazole system. Methods of Application:

Chemical Engineering

Scientific Field: Chemical Engineering Application Summary: It’s used in the design and synthesis of materials with specific electronic or photophysical properties. Methods of Application:

Materials Science

Scientific Field: Materials Science Application Summary: This compound contributes to the development of new materials with applications in various industries, including electronics and pharmaceuticals. Methods of Application:

5-(1H-imidazol-2-yl)-2-methylaniline is an organic compound characterized by the presence of an imidazole ring and an aniline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the methylaniline part consists of a benzene ring with an amino group and a methyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The reactivity of 5-(1H-imidazol-2-yl)-2-methylaniline can be attributed to the nucleophilicity of the nitrogen atoms in the imidazole ring. For instance, it can participate in various reactions such as:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophiles.
  • Condensation Reactions: It can react with aldehydes and isocyanides to form imidazopyrazine derivatives, demonstrating its versatility in multicomponent reactions .

These reactions highlight its potential utility in synthesizing more complex organic molecules.

Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:

  • Antimicrobial Properties: Imidazole derivatives have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity: Certain imidazole-containing compounds have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.

The specific biological activity of 5-(1H-imidazol-2-yl)-2-methylaniline requires further investigation, but its structural features suggest it may possess similar pharmacological properties.

The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline can be achieved through several methods:

  • Reductive Amination: This involves the reaction of an imidazole derivative with a suitable aldehyde or ketone followed by reduction.
  • Multicomponent Reactions: Recent studies have demonstrated one-pot reactions involving imidazoles, amines, and isocyanides to generate various substituted imidazopyrazines efficiently .

These methods underline the compound's synthetic accessibility and versatility.

5-(1H-imidazol-2-yl)-2-methylaniline has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development.
  • Material Science: The unique properties of imidazole derivatives make them suitable for applications in polymers and catalysts.

Interaction studies involving 5-(1H-imidazol-2-yl)-2-methylaniline are crucial for understanding its behavior in biological systems. Preliminary studies suggest that its interactions with biomolecules could influence its pharmacological effects, particularly through hydrogen bonding and π-stacking interactions due to the aromatic nature of the compound .

Several compounds share structural similarities with 5-(1H-imidazol-2-yl)-2-methylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1H-benzimidazol-2-yl)-2-methylanilineContains a benzimidazole instead of imidazoleEnhanced stability and potentially different biological activity
2-MethylimidazoleSimpler structure lacking an aniline moietyPrimarily used as a building block in organic synthesis
1-MethylimidazoleSimilar to 2-methylimidazole but with a different substitution patternOften used in pharmaceuticals for its unique properties

These compounds illustrate the diversity within imidazole derivatives while highlighting the unique characteristics of 5-(1H-imidazol-2-yl)-2-methylaniline.

XLogP3

1.4

Dates

Modify: 2023-08-17

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